molecular formula C12H12O7 B15089693 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester

Cat. No.: B15089693
M. Wt: 268.22 g/mol
InChI Key: BSTZOEXIXQXOKE-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two ester groups and a carboxymethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester typically involves the esterification of 1,3-Benzenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dicarboxylic acid.

    Reduction: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with biological targets. The aromatic ring may also participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester is unique due to the presence of the carboxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H12O7

Molecular Weight

268.22 g/mol

IUPAC Name

2-[3,5-bis(methoxycarbonyl)phenoxy]acetic acid

InChI

InChI=1S/C12H12O7/c1-17-11(15)7-3-8(12(16)18-2)5-9(4-7)19-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

BSTZOEXIXQXOKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC(=O)O)C(=O)OC

Origin of Product

United States

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